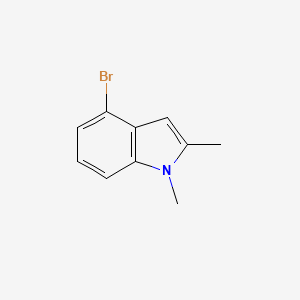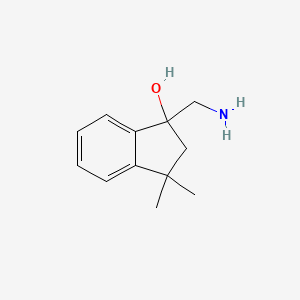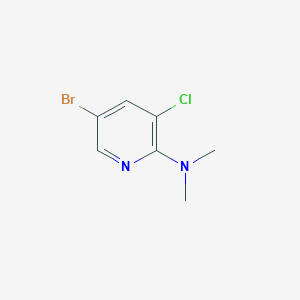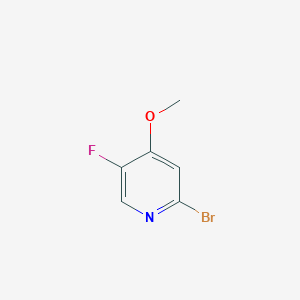
4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde
Vue d'ensemble
Description
4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular structure of DMAP is (CH3)2NC5H4N . It is a derivative of pyridine and is more basic due to the resonance stabilization from the NMe2 substituent .Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis
DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . Its molar mass is 122.17 g/mol .Applications De Recherche Scientifique
Photophysical Properties and Applications
4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde and its derivatives have been studied for their unique photophysical properties. For instance, 7-(dimethylamino)coumarin-3-carbaldehyde and its phenylsemicarbazone have been investigated in various solvents, revealing insights into Twisted Intramolecular Charge-Tranfer (TICT) state formation and fluorescent H-aggregates. These findings suggest potential applications in probing solvent polarity and microenvironments containing hydrogen bonding groups, and as laser dyes in specific mediums due to their high quantum yield of fluorescence (Cigáň et al., 2013).
Synthesis and Chemical Reactions
The compound and its analogs play a significant role in synthetic chemistry. For example, derivatives of 5-(Dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde have been synthesized, leading to the development of various substituted derivatives useful in chemical reactions (Vyzhdak et al., 2005). Additionally, derivatives such as 4-aminopyrimidine-5-carbaldehyde oximes show potent VEGFR-2 inhibitory activity, which is significant in the context of medicinal chemistry (Huang et al., 2011).
Application in Antifungal Agents
Synthesis and DFT Calculations of novel Vanillin-Chalcones and their derivatives demonstrate antifungal properties against various fungal species. This research opens up potential applications in developing new antifungal agents (Illicachi et al., 2017).
Catalysis and Organic Synthesis
The compound and its analogs have been explored in the field of catalysis and organic synthesis. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for acylation of inert alcohols, demonstrating its utility in organic synthesis (Liu et al., 2014).
Mécanisme D'action
In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-9-4-7(5-12)8(10-6)11(2)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOJUOJDIJRPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




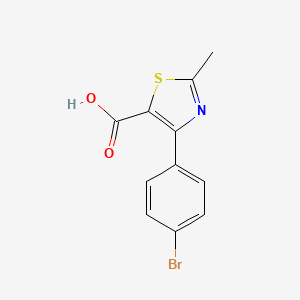


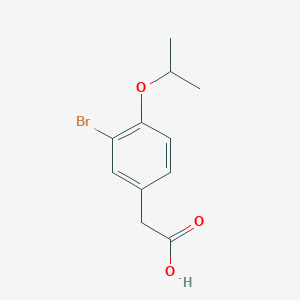

![8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380699.png)
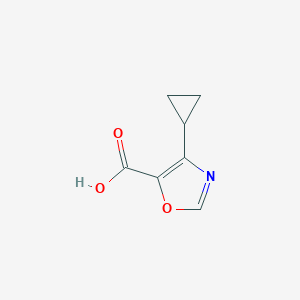
![3-Bromothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1380705.png)

